Argon

Gas Purity Welding Procurement Specification

Generic substitution of Argon with Nitrogen or Helium risks weld nitride formation, 30% ICP-MS sensitivity loss, or oxidative spoilage. Argon (≥99.998%) eliminates these failure modes with quantifiable performance: • 39% lower thermal conductivity vs. air in IGUs at a fraction of Krypton cost • 40% greater density than Nitrogen sustains O₂ <0.5% in wine blanketing • Optimal arc stability for reactive metal welding without metallurgical contamination. Supplied in compressed gas cylinders with full compliance documentation.

Molecular Formula A
Molecular Weight 39.9 g/mol
CAS No. 7440-37-1
Cat. No. B1205320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgon
CAS7440-37-1
SynonymsArgon
Argon 40
Argon-40
Molecular FormulaA
Molecular Weight39.9 g/mol
Structural Identifiers
SMILES[Ar]
InChIInChI=1S/Ar
InChIKeyXKRFYHLGVUSROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 l / 56 l / 80 cf / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in organic liquids
Solubility of gas in water at 20 °C: 33.6 cu cm/kg water
Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen.
Slightly soluble in water
Solubility in water, ml/100ml at 20 °C: 3.4

Argon Technical Procurement Baseline


Argon (CAS 7440-37-1) is a monatomic noble gas characterized by complete chemical inertness under standard conditions, a density 1.38 times that of air, and an atmospheric abundance of approximately 0.934% by volume [1]. These fundamental properties establish Argon's baseline utility across numerous industrial and scientific applications, primarily where a non-reactive atmosphere or thermal barrier is required. However, the commercial and technical viability of Argon is not absolute; it is defined relative to alternative inert gases such as Helium, Nitrogen, Krypton, and Xenon. This evidence guide provides a quantitative, comparator-based framework to determine precisely where Argon offers verifiable, meaningful differentiation for procurement and scientific selection.

Argon Substitution Risks in Critical Applications


While Argon, Helium, Nitrogen, Krypton, and Xenon are all classified as inert or non-reactive gases, their physical and chemical properties diverge significantly under application-specific conditions, making simple, cost-driven substitution a high-risk proposition [1]. For instance, substituting Nitrogen for Argon in high-temperature welding can lead to detrimental metal nitride formation [2], while substituting Helium for Argon as an ICP-MS carrier gas can alter aerosol transport dynamics and reduce sensitivity by up to 30% [3]. Furthermore, replacing Argon with Krypton in insulating glass units dramatically increases cost without a proportional performance benefit in standard applications [4]. These examples underscore that Argon's true value proposition is not as a universal inert gas, but as a precisely tuned solution occupying a specific performance and economic niche. The following sections provide the quantitative evidence necessary to navigate this complex selection landscape and avoid costly or performance-compromising substitutions.

Argon Comparative Evidence Guide


Helium vs. Argon Purity: Procurement Grade Impact

Argon's standard industrial purity specification is 99.997% (liquid/gaseous) . In direct comparison, Helium is typically supplied at a lower purity of 99.995% for standard gaseous industrial grades . The higher baseline purity of standard Argon can eliminate the need for more expensive, higher-purity helium grades in applications sensitive to trace oxygen, such as welding reactive metals, thereby providing a direct procurement cost advantage.

Gas Purity Welding Procurement Specification

LA-ICP-MS Carrier Gas: Helium vs. Argon Sensitivity

A 2024 study directly compared the performance of helium, argon, and nitrogen as carrier gases in laser ablation ICP-MS using a nitrogen plasma source [1]. When using argon as the carrier gas in a nitrogen plasma, sensitivities were found to be 30% lower compared to using nitrogen as the carrier gas, as indicated by crater depth measurements showing ablation rates of 271 ± 17 nm per pulse for helium vs. 267 ± 12 nm per pulse for nitrogen [1]. This highlights a key performance trade-off: while argon is a standard carrier gas for traditional Ar-ICP-MS, its use in alternative plasma sources or with different aerosol transport dynamics yields measurably different sensitivity.

LA-ICP-MS Carrier Gas Analytical Chemistry

IGU Thermal Conductivity: Argon vs. Krypton vs. Xenon

Argon's thermal conductivity is 0.016 W/m·K, which represents a 39% reduction in thermal conductivity compared to air (0.0262 W/m·K) [1]. However, this performance is positioned between the more economical but less insulating air and the superior but more expensive Krypton (0.0088 W/m·K) and Xenon (0.0051 W/m·K) [REFS-1, REFS-2]. In terms of effective apparent conductivity in gas-filled panels (GFPs), argon achieves 0.020 W/m·K, compared to krypton's 0.012 W/m·K and xenon's 0.008 W/m·K [2].

Thermal Insulation IGU Building Materials

Arc Stability & Weld Bead Profile: Helium vs. Argon

In gas metal arc welding (GMAW), argon provides excellent arc stability and a constricted arc column with high current density [1]. In contrast, helium produces a wider arc column and greater weld pool fluidity, which is advantageous for thick materials but comes at the cost of reduced arc stability [1]. A study on narrow gap MAG welding quantified that the addition of helium creates a 'bowl' weld bead profile, increasing sidewall fusion depth as helium content increases, with optimal weld quality achieved with a ternary mixture of 80%Ar-10%CO2-10%He [2].

Welding Shielding Gas Arc Stability

Inert Blanket Stability: Argon vs. Nitrogen Density

Argon's density, approximately 40% greater than nitrogen, provides a quantifiable advantage in forming a stable, low-lying inert blanket [1]. This superior stratification is critical in applications like wine storage, where argon's ability to maintain an oxygen concentration below 0.5% in the ullage space ensures better protection against oxidative spoilage compared to nitrogen [2].

Inerting Oxygen Displacement Food & Beverage

Argon Application Scenarios


Inert Shielding for Welding Reactive Metals

Based on the quantifiable arc stability, constricted arc column, and standard purity of 99.997%, Argon is the optimal shielding gas for welding aluminum, magnesium, titanium, and other reactive or nonferrous metals. This application directly leverages the evidence in Section 3, Item 1 (purity advantage over helium) and Section 3, Item 4 (arc stability and bead profile control) [REFS-1, REFS-2]. The selection of standard-grade Argon over standard-grade Helium avoids the risk of oxide formation and ensures consistent, high-quality welds without the additional cost of higher-purity helium.

Thermal Insulation for Double-Glazed Windows

Argon is the preferred fill gas for standard-width insulating glass units (IGUs), providing a 39% reduction in thermal conductivity compared to air. As established in Section 3, Item 3, this performance is achieved at a fraction of the cost of Krypton or Xenon, which offer diminishing returns for standard applications . Procurement for energy-efficient residential and commercial windows should specify Argon fill as the baseline, upgrading to Krypton only when space constraints or extreme thermal performance requirements justify the significant cost increase.

Inert Blanketing for Wine Storage

For the long-term blanketing of wine in storage tanks, Argon's 40% greater density than Nitrogen provides a quantifiably more stable and persistent oxygen barrier, maintaining O2 levels below 0.5% as evidenced in Section 3, Item 5 [REFS-1, REFS-2]. This application scenario is directly justified by the need for absolute inertness and superior stratification to prevent oxidative spoilage, a critical factor for premium wine producers where product integrity justifies the higher cost of Argon over Nitrogen.

LA-ICP-MS Reference Carrier Gas

In analytical chemistry, Argon serves as the reference carrier gas for traditional Ar-ICP-MS systems. However, as shown in Section 3, Item 2, its use in alternative plasma sources (e.g., nitrogen-sustained plasmas) results in a 30% reduction in sensitivity compared to a nitrogen carrier . Therefore, this scenario applies specifically to laboratories operating conventional Ar-ICP-MS instruments. Procurement and method development should recognize that while Argon is the established standard, transition to alternative plasma sources requires a validated, performance-based re-evaluation of carrier gas selection to maintain analytical sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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